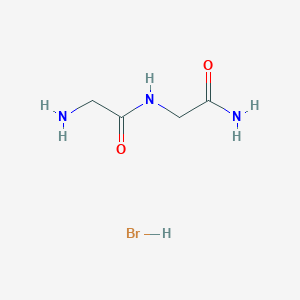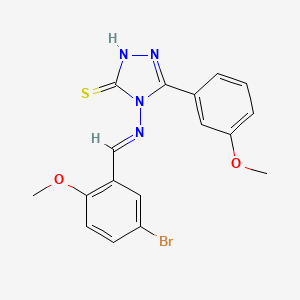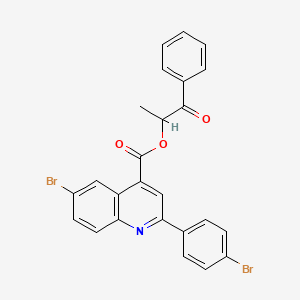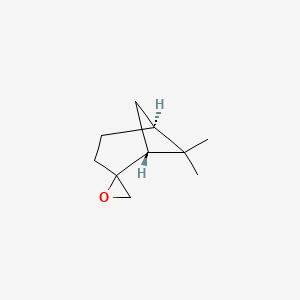
Dichlorobis(dicyclohexylphenylphosphine)palladium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorobis(dicyclohexylphenylphosphine)palladium(II): is a palladium-based compound widely recognized for its role as a catalyst in various organic reactions. Its empirical formula is C36H54Cl2P2Pd , and it has a molecular weight of 726.09 g/mol . This compound is particularly effective in facilitating cross-coupling reactions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichlorobis(dicyclohexylphenylphosphine)palladium(II) can be synthesized through the reaction of palladium(II) chloride with dicyclohexylphenylphosphine in an appropriate solvent. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product after purification .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally involves scaling up the laboratory procedures. The reaction conditions are optimized to ensure high yield and purity, and the process may involve continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Dichlorobis(dicyclohexylphenylphosphine)palladium(II) is known to undergo various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by oxidizing agents.
Reduction: It can also be involved in reduction reactions, typically in the presence of reducing agents.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves aryl halides and boronic acids in the presence of a base.
Heck Reaction: Involves aryl halides and alkenes, often in the presence of a base and a solvent like DMF or toluene.
Sonogashira Coupling: Involves aryl halides and terminal alkynes, usually in the presence of a base and a copper co-catalyst.
Major Products: The major products formed from these reactions are often complex organic molecules, including biaryl compounds, styrenes, and substituted alkynes, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Chemistry: Dichlorobis(dicyclohexylphenylphosphine)palladium(II) is extensively used as a catalyst in organic synthesis, particularly in cross-coupling reactions. It enables the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial in the synthesis of complex organic molecules .
Biology and Medicine: In biological and medicinal chemistry, this compound is used to synthesize bioactive molecules and pharmaceuticals. Its ability to facilitate the formation of complex molecular structures makes it invaluable in drug discovery and development .
Industry: In the industrial sector, Dichlorobis(dicyclohexylphenylphosphine)palladium(II) is used in the production of fine chemicals, agrochemicals, and advanced materials. Its role as a catalyst in various reactions enhances the efficiency and selectivity of industrial processes .
Mechanism of Action
The mechanism by which Dichlorobis(dicyclohexylphenylphosphine)palladium(II) exerts its catalytic effects involves the coordination of the palladium center with the reactants. This coordination facilitates the activation of the reactants, enabling the formation of new chemical bonds. The molecular targets and pathways involved include the activation of aryl halides and the formation of palladium-aryl intermediates, which then undergo transmetalation and reductive elimination to form the desired products .
Comparison with Similar Compounds
- Dichlorobis(tricyclohexylphosphine)palladium(II)
- Dichlorobis(di-tert-butylphenylphosphine)palladium(II)
- Dichlorobis(methyldiphenylphosphine)palladium(II)
- Dichlorobis(tri-o-tolylphosphine)palladium(II)
Comparison: Dichlorobis(dicyclohexylphenylphosphine)palladium(II) is unique due to its specific ligand environment, which provides a balance between steric hindrance and electronic properties. This balance enhances its catalytic activity and selectivity in various reactions compared to other similar compounds .
Properties
Molecular Formula |
C36H54Cl2P2Pd |
|---|---|
Molecular Weight |
726.1 g/mol |
IUPAC Name |
dichloropalladium;dicyclohexyl(phenyl)phosphane |
InChI |
InChI=1S/2C18H27P.2ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1,4-5,10-11,17-18H,2-3,6-9,12-15H2;2*1H;/q;;;;+2/p-2 |
InChI Key |
VUEQQGYLLFFDDU-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.Cl[Pd]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-4-[(3-chlorobenzyl)oxy]benzaldehyde](/img/structure/B12052045.png)




![3H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-bromo-](/img/structure/B12052095.png)



![2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12052110.png)
![Dimethyl 3-(3,4-dimethoxyphenyl)-7-(4-methoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate](/img/structure/B12052113.png)


